molecular formula C11H18 B6159925 1,1-dimethyl-4-(prop-2-yn-1-yl)cyclohexane CAS No. 2228815-76-5

1,1-dimethyl-4-(prop-2-yn-1-yl)cyclohexane

Cat. No. B6159925
CAS RN: 2228815-76-5
M. Wt: 150.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,1-dimethyl-4-(prop-2-yn-1-yl)cyclohexane” is an organic compound with a molecular formula of C11H18 . It is a derivative of cyclohexane, which is a six-membered ring structure, with two methyl groups attached at the 1-position and a prop-2-yn-1-yl group attached at the 4-position .


Molecular Structure Analysis

The molecular structure of “1,1-dimethyl-4-(prop-2-yn-1-yl)cyclohexane” is characterized by a six-membered cyclohexane ring, with two methyl groups (CH3) attached at the 1-position and a prop-2-yn-1-yl group (C3H3) attached at the 4-position . The exact structure can be obtained from a reliable chemical database or by using computational chemistry software.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,1-dimethyl-4-(prop-2-yn-1-yl)cyclohexane involves the alkylation of cyclohexanone with propargyl bromide followed by reduction with sodium borohydride and subsequent hydrogenation with palladium on carbon.", "Starting Materials": [ "Cyclohexanone", "Propargyl bromide", "Sodium borohydride", "Palladium on carbon", "Methanol", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate" ], "Reaction": [ "Step 1: Dissolve cyclohexanone in methanol and add sodium hydroxide. Stir the mixture and slowly add propargyl bromide. Heat the mixture at reflux for several hours.", "Step 2: Cool the mixture and extract the product with diethyl ether. Wash the organic layer with water and dry over sodium sulfate.", "Step 3: Dissolve the product in methanol and add sodium borohydride. Stir the mixture at room temperature for several hours.", "Step 4: Add hydrochloric acid to the mixture to quench the reaction. Extract the product with diethyl ether and wash the organic layer with water. Dry over sodium sulfate.", "Step 5: Dissolve the product in methanol and add palladium on carbon. Hydrogenate the mixture at room temperature and atmospheric pressure for several hours.", "Step 6: Filter the mixture to remove the catalyst and evaporate the solvent under reduced pressure. Purify the product by column chromatography." ] }

CAS RN

2228815-76-5

Product Name

1,1-dimethyl-4-(prop-2-yn-1-yl)cyclohexane

Molecular Formula

C11H18

Molecular Weight

150.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.